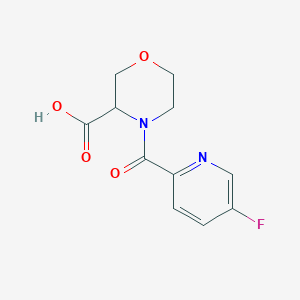

![molecular formula C14H11FN2O3 B6631933 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6631933.png)

3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid, also known as Fmoc-Lys(Fmoc)-OH, is a chemical compound that is widely used in scientific research. This compound belongs to the class of Fmoc-protected amino acids, which are commonly used in peptide synthesis. Fmoc-Lys(Fmoc)-OH is a derivative of lysine, an essential amino acid that is important for protein synthesis.

Mecanismo De Acción

3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH is an Fmoc-protected amino acid, which means that it has a temporary protective group attached to the amino group. This protective group is removed during peptide synthesis to expose the amino group, which then reacts with the carboxyl group of another amino acid to form a peptide bond. 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH is also a lysine derivative, which means that it can participate in various biochemical reactions that involve lysine, such as acetylation, methylation, and ubiquitination.

Biochemical and Physiological Effects

3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH itself does not have any biochemical or physiological effects, as it is a synthetic compound that is not found in nature. However, peptides synthesized using 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH can have a wide range of biochemical and physiological effects, depending on their sequence and structure. For example, some peptides synthesized using 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH have antimicrobial properties, while others have anti-inflammatory or anticancer properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH has several advantages for lab experiments. First, it is readily available from commercial sources, which makes it easy to obtain. Second, it has a high purity and stability, which ensures consistent results in peptide synthesis. Third, it is compatible with a wide range of peptide synthesis methods, including solid-phase peptide synthesis and solution-phase peptide synthesis.

However, 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH also has some limitations for lab experiments. First, it is relatively expensive compared to other Fmoc-protected amino acids. Second, it is sensitive to moisture and air, which can lead to degradation and reduced yields in peptide synthesis. Third, it has a relatively low solubility in water, which can make it difficult to dissolve in some peptide synthesis solvents.

Direcciones Futuras

There are several future directions for research on 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH. First, there is a need for more efficient and cost-effective synthesis methods for this compound. Second, there is a need for more research on the biochemical and physiological effects of peptides synthesized using 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH. Third, there is a need for more research on the use of 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH in drug discovery and other biomedical applications. Finally, there is a need for more research on the potential environmental impacts of 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH and other Fmoc-protected amino acids, as these compounds are widely used in peptide synthesis and can potentially enter the environment through laboratory waste.

Métodos De Síntesis

The synthesis of 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH involves several steps. First, 5-fluoropyridine-2-carboxylic acid is reacted with thionyl chloride to form 5-fluoropyridine-2-carbonyl chloride. This intermediate is then reacted with N-Fmoc-lysine to form 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH. The final product is purified by column chromatography. The overall yield of this synthesis method is approximately 60%.

Aplicaciones Científicas De Investigación

3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH is widely used in scientific research, particularly in peptide synthesis. Peptides are short chains of amino acids that play a crucial role in various biological processes. 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH is commonly used as a building block in peptide synthesis, where it is used to introduce lysine residues into peptides. Peptides synthesized using 3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid(Fmoc)-OH have a wide range of applications, including drug discovery, biomarker identification, and structural biology.

Propiedades

IUPAC Name |

3-[[(5-fluoropyridine-2-carbonyl)amino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O3/c15-11-4-5-12(16-8-11)13(18)17-7-9-2-1-3-10(6-9)14(19)20/h1-6,8H,7H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQBOIDIJWRAPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=NC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)

![2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide](/img/structure/B6631901.png)

![2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide](/img/structure/B6631902.png)

![N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6631916.png)

![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B6631917.png)

![2-[(5-Fluoropyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B6631925.png)

![2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid](/img/structure/B6631941.png)

![3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6631946.png)

![2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6631949.png)

![3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6631954.png)